4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl class of molecules This compound is characterized by the presence of an ethylcarbamoyl group and two fluorine atoms attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . This reaction is known for its ability to form carbon-carbon bonds efficiently, making it a valuable tool in the synthesis of biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and other substituents on the biphenyl core can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.
Scientific Research Applications
4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: It can serve as a lead compound in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethylcarbamoyl and fluorine groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Methylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid
- 4’-(Ethylcarbamoyl)-3’,5-difluoro-[1,1’-biphenyl]-3-carboxylic acid
- 4’-(Ethylcarbamoyl)-3’,6-dichloro-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the ethylcarbamoyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(8-14(11)18)12-7-10(16(21)22)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMEMCAMPNWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691912 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-44-7 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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